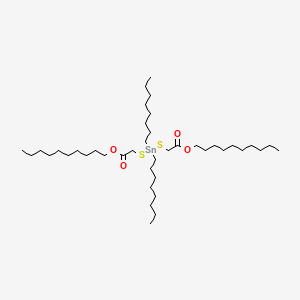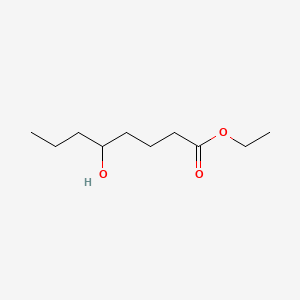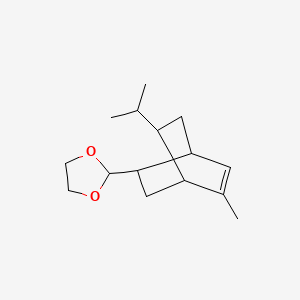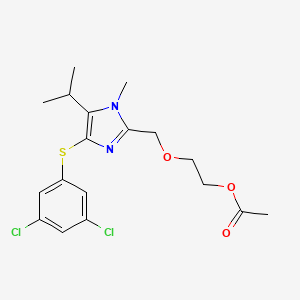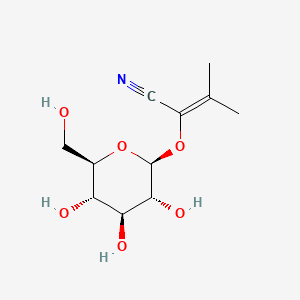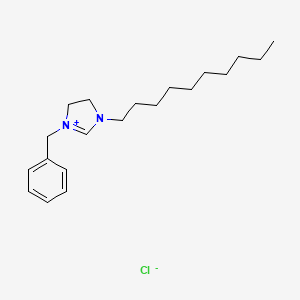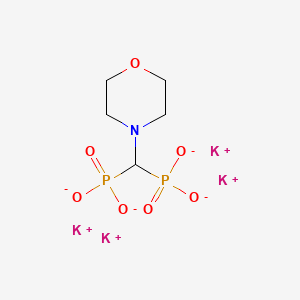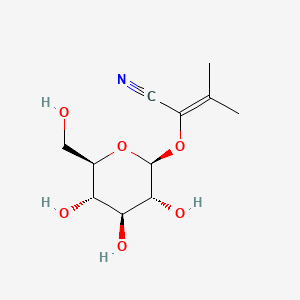
(S)-N,N'-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutaramide backbone substituted with dimethylamino and oxododecyl groups. Its molecular formula is C27H54N4O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of glutaramic acid with 1-oxododecyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups may facilitate interactions with nucleic acids, while the oxododecyl group enhances membrane permeability, allowing the compound to enter cells more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate
- Trimethyl-3-[(1-oxododecyl)amino]propylammonium chloride
- Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate
Uniqueness
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
73067-87-5 |
|---|---|
Formule moléculaire |
C27H55N5O3 |
Poids moléculaire |
497.8 g/mol |
Nom IUPAC |
(2S)-N,N'-bis[3-(dimethylamino)propyl]-2-(dodecanoylamino)pentanediamide |
InChI |
InChI=1S/C27H55N5O3/c1-6-7-8-9-10-11-12-13-14-17-26(34)30-24(27(35)29-21-16-23-32(4)5)18-19-25(33)28-20-15-22-31(2)3/h24H,6-23H2,1-5H3,(H,28,33)(H,29,35)(H,30,34)/t24-/m0/s1 |
Clé InChI |
ZXLBXQMOLJCJSN-DEOSSOPVSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



